(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione
Description
This compound features a thiazolo[2,3-f]purine core fused with a 4-methoxyphenylhydrazone substituent. The (Z)-configuration at the hydrazone moiety and the methyl groups at positions 1 and 3 of the purine ring are critical to its stereoelectronic properties.
Properties
IUPAC Name |
8-hydroxy-7-[(4-methoxyphenyl)diazenyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-20-11-10(13(23)21(2)16(20)25)22-14(24)12(27-15(22)17-11)19-18-8-4-6-9(26-3)7-5-8/h4-7,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWDBDRRQOJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=C(SC3=N2)N=NC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-purine core with hydrazone and methoxyphenyl substituents. Its molecular formula is , and it features a thiazole ring fused with a purine moiety.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into specific activities observed for this compound.
Antimicrobial Activity
A study on related hydrazone derivatives demonstrated promising antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study: Antimicrobial Screening
- Objective : To evaluate the antimicrobial activity of synthesized thiazolo-purine derivatives.
- Method : Disk diffusion method against standard bacterial strains.
- Results : Compounds exhibited zones of inhibition comparable to standard antibiotics. Notably, some derivatives showed enhanced activity against resistant strains .
Anticancer Activity
Research has shown that thiazolo-purines can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. The hydrazone moiety may enhance these effects by increasing lipophilicity and cellular uptake.
Case Study: Anticancer Evaluation
- Objective : To assess the cytotoxicity of the compound on human cancer cell lines.
- Method : MTT assay to determine cell viability.
- Results : The compound exhibited significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo-purines has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property is particularly relevant in the context of chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring has been correlated with increased biological activity. Modifications in substituents can lead to variations in potency and selectivity against different biological targets .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with thiazole and purine structures exhibit notable antitumor properties. For instance, derivatives of thiazolo[2,3-f]purine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Specific studies have shown that modifications to the thiazole ring can enhance the antitumor efficacy against various cancer cell lines, including HepG-2 and U-118 MG. The structure-activity relationship (SAR) analysis suggests that the introduction of specific substituents can significantly influence biological activity .
Antimicrobial Properties
Compounds containing thiazole and purine moieties have demonstrated antimicrobial activity. The hydrazone derivatives are particularly noted for their effectiveness against a range of bacterial strains. The mechanism often involves interference with microbial metabolism or cell wall synthesis, making these compounds potential candidates for developing new antibiotics .
Synthesis Techniques
The synthesis of (Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions including condensation reactions between hydrazones and thiazole derivatives. Various synthetic routes have been explored to optimize yield and purity of the final product.
Structural Variants
Different structural variants of this compound have been synthesized to enhance its pharmacological properties. For instance, modifications to the methoxy group or the hydrazone linkage can result in compounds with improved solubility or increased biological activity .
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of thiazolo[2,3-f]purines and evaluated their antitumor activity against several cancer cell lines. Among these compounds, one derivative exhibited an IC50 value lower than that of standard chemotherapeutics such as temozolomide. This highlights the potential of this compound as a promising candidate for cancer treatment .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of various hydrazone derivatives derived from thiazolo[2,3-f]purines. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents targeting resistant strains .
Comparison with Similar Compounds
Substituent Variations in Hydrazone-Linked Purine/Thiazolo-Purine Derivatives
Key analogs include compounds with modified aryl or heteroaryl groups on the hydrazone moiety (Table 1).
Table 1: Structural and Analytical Comparisons
- Solubility and Stability: The target compound’s 4-methoxyphenyl group improves aqueous solubility compared to non-polar analogs like 5d (benzylamino substituent) . However, pyrimidine-trione analogs (e.g., 4t) exhibit lower thermal stability (melting point ~211°C) due to reduced ring rigidity compared to thiazolo-purine systems .
- Synthetic Efficiency : Yields for hydrazone-linked derivatives vary significantly. For example, 4t is synthesized at 62% yield via catalyst-free C(sp³)−H functionalization , whereas oxidized sulfinyl derivatives (e.g., compound 8 in ) require multi-step synthesis with lower yields (~20%) .
Degradation and Reactivity Profiles
- Oxidative Degradation : The thiazolo-purine core demonstrates superior stability compared to pyrimidine-trione analogs. For instance, reports that oxidative degradation of a purine-2,6-dione derivative results in cleavage of the purine ring, forming a pyrimidine-trione moiety at only 20% yield . This suggests that the thiazolo ring in the target compound may resist such degradation.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro-furanyl in CAS 82331-24-6, ) reduce solubility but enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in the target compound) improve solubility and π-stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
